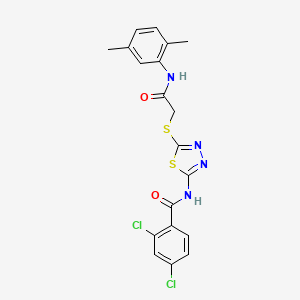

![molecular formula C10H13IO2 B2547846 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 1005151-07-4](/img/structure/B2547846.png)

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 7-Oxabicyclo[2.2.1]heptane derivatives, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another study mentions the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction .

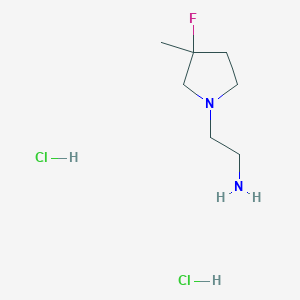

Molecular Structure Analysis

Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions . It is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Chemical Reactions Analysis

The Diels–Alder reaction is a common method for synthesizing compounds with the bicyclo[2.2.1]heptane structure . This reaction allows for the creation of a six-membered ring, which is a key feature of these compounds.

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione” are not available, related compounds such as norbornane (also known as bicyclo[2.2.1]heptane) are crystalline compounds with a melting point of 88 °C .

科学的研究の応用

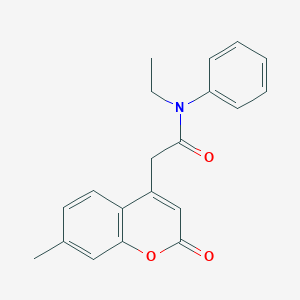

- Researchers have explored derivatives of 7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione as potential drug candidates. For instance, LMV-6015 and AMG 221 are based on this scaffold .

- The hydrogen bond catalysis mechanism distinguishes it from other methods, making it an attractive synthetic route .

- Asymmetric Michael additions of substituted triketopiperazines to enones yield products with NP scaffolds, including diazabicyclo[2.2.1]heptane. These scaffolds have potential biological activity .

- Researchers seek direct access to bicyclo[2.2.1]heptanes with functionalized bridgeheads. The absence of such methods prompted the development of enantioselective approaches .

- Nature provides various 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes) with interesting biological properties. Synthesizing these compounds remains an active area of research .

Drug Development and Medicinal Chemistry

Organocatalysis and Cycloaddition Reactions

Natural Product Scaffolds

Functionalized Bridgehead Carbon Synthesis

Biological Activity and Beyond

特性

IUPAC Name |

7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBSWQHYGYNOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CI)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Ethylamino)-4-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B2547763.png)

![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2547768.png)

![Methyl 3-{[(2-benzoylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2547773.png)

![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)

![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)

![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)